The synthesis of [Leu13]motilin involves solid-phase peptide synthesis techniques, which allow for the precise incorporation of amino acids in a controlled manner. The general steps include:
The molecular structure of [Leu13]motilin consists of 22 amino acids arranged in a specific sequence that contributes to its biological function. Key structural features include:
[Leu13]motilin undergoes several chemical reactions relevant to its biological activity:
The mechanism of action of [Leu13]motilin involves:
The physical and chemical properties of [Leu13]motilin include:
[Leu13]motilin has several scientific applications:
[Leu¹³]Motilin (human) is a bioactive 22-amino acid peptide (molecular formula: C₁₂₁H₁₉₀N₃₄O₃₅; molecular weight: 2681.05 Da) characterized by a single amino acid substitution at position 13, where leucine (Leu, L) replaces the native arginine (Arg, R) found in wild-type human motilin. The full primary sequence is H-Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln-OH (FVPIFTYGELQRLQEKERNKGQ) [8]. This modification significantly alters the peptide’s physicochemical properties, reducing the theoretical isoelectric point (pI) from ~10.0 in wild-type motilin to 9.63 due to the loss of a positively charged guanidinium group in the native Arg residue [8].
The peptide is synthesized as a preprohormone consisting of an N-terminal signal peptide (25 residues), the mature motilin sequence (22 residues), and a motilin-associated peptide (variable length) [6]. Unlike ghrelin (its structural homolog), motilin undergoes minimal post-translational modification beyond C-terminal amidation and proteolytic cleavage. The Leu¹³ substitution does not introduce new modification sites but enhances hydrophobicity (Grand Average of Hydropathy, GRAVY = -1.08), potentially influencing membrane interactions and receptor binding kinetics [8].
Table 1: Primary Sequence and Properties of [Leu¹³]Motilin (Human)
Property | Value |
---|---|
Full Sequence | H-FVPIFTYGELQRLQEKERNKGQ-OH |
Molecular Formula | C₁₂₁H₁₉₀N₃₄O₃₅ |
Molecular Weight | 2681.05 Da |
Isoelectric Point (pI) | 9.63 |
Extinction Coefficient | 1280 M⁻¹cm⁻¹ |
GRAVY Index | -1.08 (Hydrophilic) |
CAS Number | 59530-69-7 |
Motilin orthologs exhibit significant N-terminal conservation (>80%) across mammals but diverge in non-mammalian vertebrates. The Leu¹³ variant occurs naturally in porcine motilin and has been synthetically replicated in the human analog. Key comparative insights include:
Table 2: Motilin Sequence Homology Across Vertebrates
Species | Common Name | Motilin Sequence (1-22) | Identity vs. Human |
---|---|---|---|
Homo sapiens | Human (wild-type) | FVPIFTYGELQRMQEKERNKGQ | 100% |
Homo sapiens | Human ([Leu¹³]mutant) | FVPIFTYGELQRLQEKERNKGQ | 100%* |
Sus scrofa | Pig (wild-type) | FVPSFTYGELQRMQEKEKNKGQ | 86% |
Canis lupus familiaris | Dog | FVPIFTHSELQKIREKERNKGQ | 77% |
Gallus gallus | Chicken | FVPFFTQSDIQKMQEKEKNKGQ | 68% |
Anolis carolinensis | Green anole | YTAFFTREDFRKMQENEKNKAQ | 36% |
Danio rerio | Zebrafish | HIAFFSPKEMRELREKEa | 27% |
*Sequence identity relative to wild-type human motilin backbone with Leu¹³ substitution.
[Leu¹³]Motilin adopts a dynamic conformation in aqueous solutions, transitioning between disordered and transiently ordered states. Key biophysical characteristics include:
Table 3: Bioactivity of Synthetic [Leu¹³]Motilin Analogues
Analogue | Structure | Receptor Affinity (pKd) | Functional Activity | Species Specificity |
---|---|---|---|---|
Full-length [Leu¹³]Motilin | FVPIFTYGELQRLQEKERNKGQ | 9.26 ± 0.04 | Partial Agonist | Rabbit, Human, Chicken |
ANQ-11125 | [Leu¹³]Motilin(1–14) | 8.24 ± 0.06 | Weak Agonist | Rabbit |
OHM-11526 | [Phe³,Leu¹³]Motilin | 9.26 ± 0.04 | Competitive Antagonist | Rabbit, Human |
GM-109* | Phe-cyclo[Lys-Tyr-βAla]-[Leu¹³] | 10.2 | Potent Antagonist | Dog, Human |
*GM-109 is a macrocyclic derivative incorporating [Leu¹³]motilin pharmacophore [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: